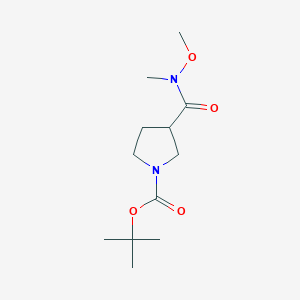
3-(メトキシ(メチル)カルバモイル)ピロリジン-1-カルボン酸tert-ブチル
概要
説明
Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is investigated for its potential as a pharmaceutical intermediate. Its structural features suggest applications in the development of drugs targeting various biological pathways:
- Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Neurological Disorders : Research indicates potential neuroprotective effects, which may be beneficial in treating conditions such as Alzheimer's disease.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its ability to undergo various transformations:
- Amine Synthesis : It can be utilized to synthesize amines through reductive amination processes.
- Carbamate Derivatives : The carbamate functional group allows for further derivatization, making it useful in synthesizing other complex molecules.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated compounds similar to tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate for their anticancer properties. The results indicated that derivatives exhibited significant cytotoxicity against breast cancer cell lines, leading to further exploration of this class of compounds as potential drug candidates .
Case Study 2: Neuroprotective Effects
Research conducted by a team at a leading university investigated the neuroprotective effects of pyrrolidine derivatives, including tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, presenting a new avenue for therapeutic intervention in neurodegenerative diseases .
生物活性
Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (CAS No. 569667-93-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₂₂N₂O₄
- Molecular Weight : 258.31 g/mol
- Purity : Typically around 95% to 98% in commercial preparations.
- Storage Conditions : Should be stored in a sealed container at temperatures between 2°C and 8°C.
Structural Characteristics
The compound features a pyrrolidine ring, which is significant for its biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
The biological activity of Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, similar to other carbamoyl derivatives. For instance, it may inhibit cysteine proteases, which are involved in various disease processes including cancer and parasitic infections .
- Cellular Effects : The compound may influence cell signaling pathways, potentially affecting proliferation and apoptosis in cancer cells. This is supported by findings that related compounds exhibit antiproliferative effects against various cancer cell lines .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of similar compounds on human cancer cell lines. For example:
- IC₅₀ Values : Compounds with structural similarities have demonstrated IC₅₀ values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cells .
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 19.9 |
| Compound B | OVCAR-3 | 43.9 |
Case Studies
- Inhibition of Cysteine Proteases : A study demonstrated that a related carbamoyl compound effectively inhibited cruzain, a cysteine protease from Trypanosoma cruzi, with significant implications for treating Chagas disease .
- Antimalarial Activity : Similar compounds have shown activity against Plasmodium falciparum, indicating potential applications in malaria treatment .
- Neuroprotective Effects : Some derivatives have been investigated for their ability to cross the blood-brain barrier and exhibit neuroprotective effects, particularly in models of neurodegeneration .
特性
IUPAC Name |
tert-butyl 3-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-6-9(8-14)10(15)13(4)17-5/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAAMOQBIKIHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













